molecular formula C14H20N2O3 B13857065 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide

2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide

Cat. No.: B13857065
M. Wt: 264.32 g/mol
InChI Key: SGYKCQVUCNHDRI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, which is used for acetylation, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in further pharmaceutical research and development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves its interaction with voltage-gated sodium channels in the central nervous system. By stabilizing the inactivated state of these channels, the compound reduces neuronal excitability and prevents the propagation of seizures . This mechanism is similar to that of other anticonvulsants, but the specific molecular targets and pathways involved are unique to this compound.

Comparison with Similar Compounds

2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide is similar to other anticonvulsants such as lacosamide. it is unique in its specific molecular structure, which provides distinct pharmacological properties. Similar compounds include lacosamide, which is also used for the treatment of epilepsy and neuropathic pain .

Conclusion

This compound is a versatile compound with significant applications in pharmaceutical research and development. Its unique chemical structure and pharmacological properties make it a valuable tool in the treatment of neurological disorders and in the development of new therapeutic agents.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide

InChI

InChI=1S/C14H20N2O3/c1-11(17)15-13(10-19-3)14(18)16(2)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,17)

InChI Key

SGYKCQVUCNHDRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COC)C(=O)N(C)CC1=CC=CC=C1

Origin of Product

United States

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